molecular formula C17H13F3N2O2S B2568145 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide CAS No. 244125-60-8

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide

Cat. No.: B2568145
CAS No.: 244125-60-8
M. Wt: 366.36
InChI Key: MCDPMIFACCMKQT-IZZDOVSWSA-N
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Description

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide is a complex organic compound characterized by its unique structural features, including a phenyl group, a thioxo group, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-phenylprop-2-enoyl chloride with 4-(trifluoromethoxy)aniline in the presence of a base such as triethylamine. This reaction forms the intermediate 3-phenyl-N-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide.

    Thioxo Group Introduction: The intermediate is then treated with a thionating agent like Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioxo group to a thiol or a thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, the thioxo group can interact with thiol-containing enzymes, leading to enzyme inhibition. The trifluoromethoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-N-(thioxo((4-methoxyphenyl)amino)methyl)prop-2-enamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Phenyl-N-(thioxo((4-chlorophenyl)amino)methyl)prop-2-enamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-Phenyl-N-(thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)prop-2-enamide imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.

Properties

IUPAC Name

(E)-3-phenyl-N-[[4-(trifluoromethoxy)phenyl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)24-14-9-7-13(8-10-14)21-16(25)22-15(23)11-6-12-4-2-1-3-5-12/h1-11H,(H2,21,22,23,25)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDPMIFACCMKQT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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